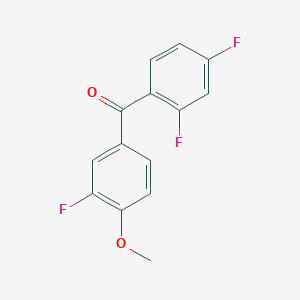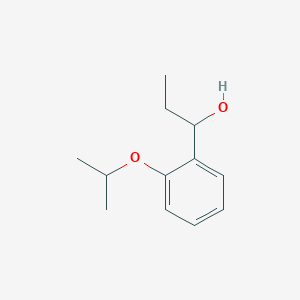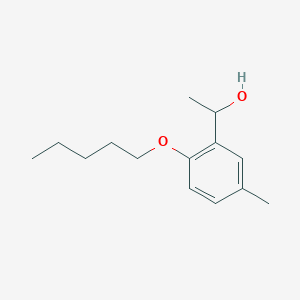
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is a useful research compound. Its molecular formula is C13H17FO2 and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorophore Applications : A study by Uchiyama et al. (2006) described the unique fluorescence properties of a compound similar to "1-(3-Fluoro-4-methoxyphenyl)hexan-1-one", highlighting its potential in developing fluorogenic sensors due to its strong fluorescence in protic solvents (Uchiyama et al., 2006).
Organic Synthesis and Reactions : Tomilov et al. (2012) investigated the thermal decomposition of related compounds and their reactions with halogen-containing unsaturated compounds, which is relevant for synthetic applications in organic chemistry (Tomilov et al., 2012).
Dye-Sensitized Solar Cells : Anizaim et al. (2020) synthesized organometallic compounds for application in dye-sensitized solar cells (DSSCs), using a similar molecular structure. This research provides insights into the potential use of "this compound" in solar cell technology (Anizaim et al., 2020).
Pharmaceutical Research : Research by Kubohara (1999) explored analogues of "this compound" for their anti-tumor activity in mammalian cells, indicating potential pharmaceutical applications (Kubohara, 1999).
Analytical Chemistry : A study by Umegae et al. (1988) investigated the use of 1,2-diarylethylenediamines, which include similar compounds, as fluorogenic reagents for catecholamines in analytical chemistry applications (Umegae et al., 1988).
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-4-5-6-12(15)10-7-8-13(16-2)11(14)9-10/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWCJABAHGKVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
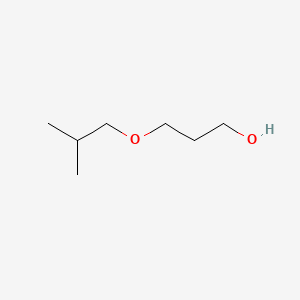
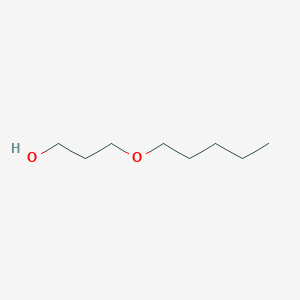


![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)

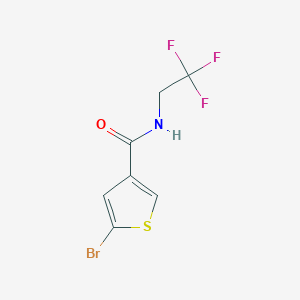
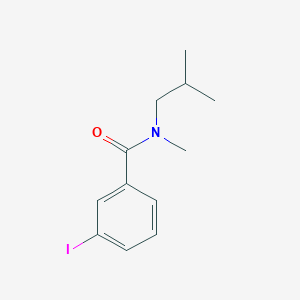
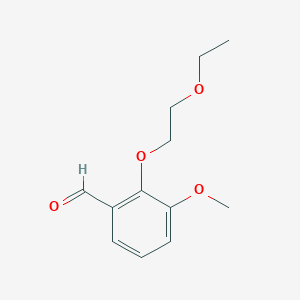
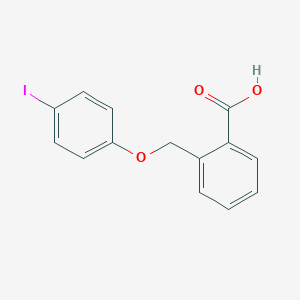
![2-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B7879298.png)
